

Spectroscopic Analysis of 3-lodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-lodophenol** (CAS No. 626-02-8). Detailed experimental protocols and visual workflows are included to support researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-lodophenol**.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **3-lodophenol** are presented below. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **3-lodophenol** in CDCl₃

Chemical Shift (δ) ppm (300 MHz)	Chemical Shift (δ) ppm (400 MHz)	Multiplicity	Assignment
7.266	7.272	m	Aromatic C-H
7.210	7.213	m	Aromatic C-H
6.948	6.955	m	Aromatic C-H
6.793	6.802	m	Aromatic C-H
5.01	-	br s	Phenolic O-H

Data sourced from ChemicalBook.[1]

Table 2: 13C NMR Spectroscopic Data for 3-lodophenol in CDCl3

Chemical Shift (δ) ppm	Assignment
155.6	С-ОН
134.5	Aromatic C-H
131.0	Aromatic C-H
122.5	Aromatic C-H
114.9	Aromatic C-H
94.4	C-I

Note: Specific peak assignments for aromatic carbons can vary. The carbon attached to the electronegative oxygen atom is significantly deshielded and appears at a higher chemical shift. [2]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3-lodophenol** exhibits characteristic absorption bands corresponding to the O-H and C-O bonds of the phenol group, as well as vibrations from the aromatic ring.

Table 3: Key IR Absorption Bands for **3-lodophenol**

Wavenumber (cm ⁻¹)	Functional Group Assignment	
~3300-3600 (broad)	O-H stretch (phenolic)	
~3000-3100	Aromatic C-H stretch	
~1580-1600	Aromatic C=C stretch	
~1450-1500	Aromatic C=C stretch	
~1200-1300	C-O stretch (phenolic)	
~650-700	C-I stretch	

Note: The exact positions of the peaks can vary depending on the sampling method (e.g., KBr disc, Nujol mull, or thin film).[3][4]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **3-lodophenol** is characterized by a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for **3-lodophenol** (Electron Ionization)

m/z Value	Assignment	Relative Intensity
220	[M] ⁺ (Molecular Ion)	High[5][6]
93	[M - I]+	High[6]
65	[C₅H₅] ⁺	Moderate[6]

The molecular weight of **3-lodophenol** is 220.01 g/mol .[6][7]

Experimental Protocols

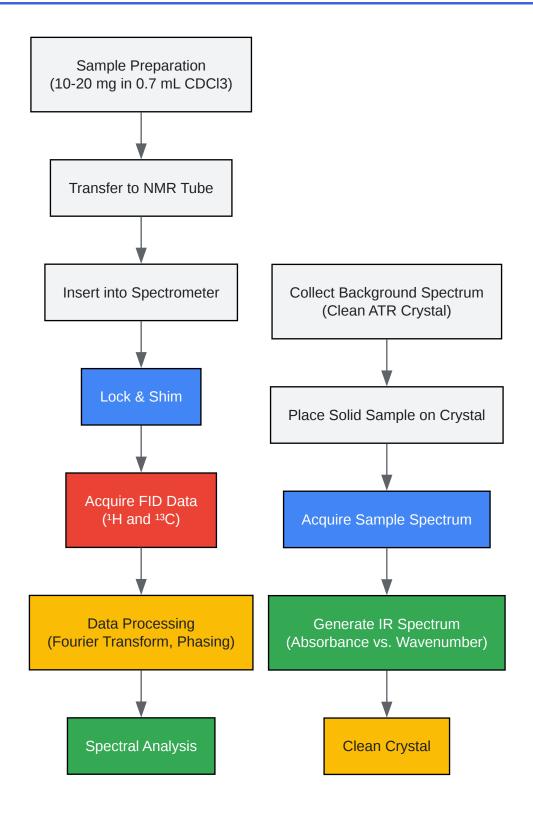
The following are generalized protocols for acquiring the spectroscopic data for **3-lodophenol**.

 Sample Preparation: Accurately weigh approximately 10-20 mg of 3-lodophenol and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

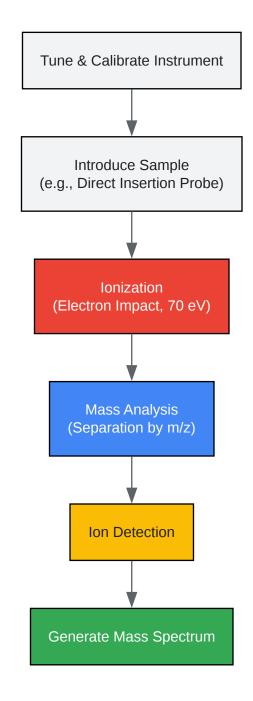
Foundational & Exploratory

(TMS) as an internal standard.[8] Transfer the solution to a 5 mm NMR tube. Ensure the sample is fully dissolved and free of any solid particles.

- Instrument Setup: Place the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃.
 Perform shimming on the magnetic field to optimize its homogeneity, which is crucial for obtaining high-resolution spectra.[9]
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[10] The number of scans will be significantly higher for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.
- Data Processing: Process the acquired Free Induction Decay (FID) data by applying a
 Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using
 the TMS signal at 0.00 ppm.
- Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
 [11]
- Sample Application: Place a small amount of solid 3-lodophenol directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the sample scan.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
- Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[11]
- Instrument Tuning and Calibration: Before analysis, tune and calibrate the mass spectrometer according to the manufacturer's guidelines, typically using a known calibration


compound to ensure mass accuracy.[12]

- Sample Introduction: Introduce a small quantity of 3-lodophenol into the ion source, typically
 via a direct insertion probe for solid samples or after separation by gas chromatography (GCMS).[6]
- Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity as a function of the m/z ratio.


Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-lodophenol(626-02-8) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-lodophenol(626-02-8) IR Spectrum [chemicalbook.com]
- 5. 3-lodophenol(626-02-8) MS [m.chemicalbook.com]
- 6. 3-lodophenol | C6H5IO | CID 12272 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, 3-iodo- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. emory.edu [emory.edu]
- 10. sc.edu [sc.edu]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Iodophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680319#spectroscopic-data-for-3-iodophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com